
Chelator 1a
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chelator 1a is an intracellular chelator that acts by disrupting iron homeostasis in bacteria.
Applications De Recherche Scientifique
Metal Ion Buffering in Biological Experiments
Chelators, including Chelator 1a, are commonly used to buffer metal ions in biological experiments. A study by Patton, Thompson, and Epel (2004) highlights the importance of understanding the correct use of these chelators and the selection of the best metal buffer for different experimental conditions (Patton, Thompson, & Epel, 2004).
Nuclear Medicine Imaging
Chelators are essential in nuclear medicine imaging to direct radiometals to target areas. Sneddon and Cornelissen (2021) note that the field requires new chelators as the range of radiometals expands, which Chelator 1a could potentially fulfill (Sneddon & Cornelissen, 2021).
Improvement of Composite Materials
In the field of materials science, Li and Pickering (2008) investigated the use of chelator treatment to improve the interfacial bonding in hemp fibre composites. This suggests potential applications for Chelator 1a in enhancing material properties (Li & Pickering, 2008).
Biochemistry and Cell Biology
Chelators are used in studying intracellular iron pools, as shown by Glickstein et al. (2005), who explored the ability of chelators to access and scavenge intracellular iron, a possible area for Chelator 1a application (Glickstein, El, Shvartsman, & Cabantchik, 2005).
Development of Bioadsorbents for Environmental Remediation
Iverson, Georgiou, Ataai, and Koepsel (2001) focused on the development of selective polypeptide metal chelators for environmental remediation, a promising area for the application of Chelator 1a (Iverson, Georgiou, Ataai, & Koepsel, 2001).
Alzheimer's Therapy
In the context of Alzheimer's disease, Zheng, Youdim, and Fridkin (2010) discussed the use of chelators targeting acetylcholinesterase and monoamine oxidase, indicating a potential therapeutic application for Chelator 1a (Zheng, Youdim, & Fridkin, 2010).
Propriétés
Numéro CAS |
387832-36-2 |
|---|---|
Nom du produit |
Chelator 1a |
Formule moléculaire |
C16H12BrN3OS |
Poids moléculaire |
374.3 g/mol |
Nom IUPAC |
5'-bromo-1'-methyl-5-phenylspiro[3H-1,3,4-thiadiazole-2,3'-indole]-2'-one |
InChI |
InChI=1S/C16H12BrN3OS/c1-20-13-8-7-11(17)9-12(13)16(15(20)21)19-18-14(22-16)10-5-3-2-4-6-10/h2-9,19H,1H3 |
Clé InChI |
GEXAYXAKZPOPPW-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)Br)C3(C1=O)NN=C(S3)C4=CC=CC=C4 |
SMILES canonique |
CN1C2=C(C=C(C=C2)Br)C3(C1=O)NN=C(S3)C4=CC=CC=C4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Chelator 1a; Chelator-1a; Chelator1a; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



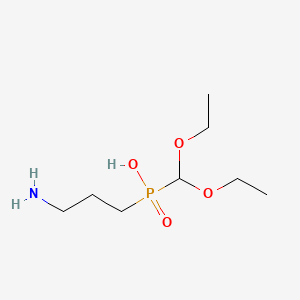
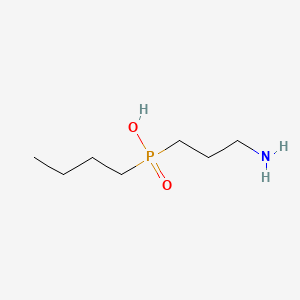

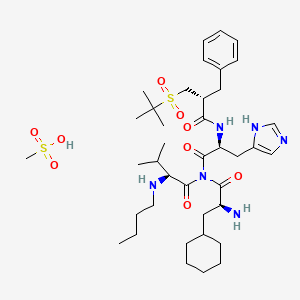
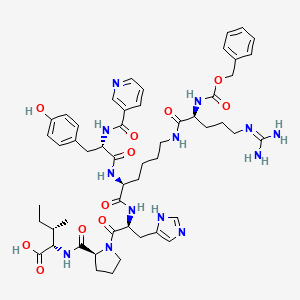

![[(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid](/img/structure/B1668505.png)
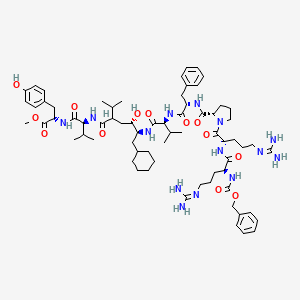

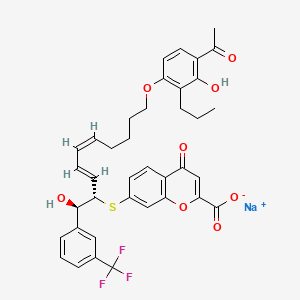

![[1-Hydroxy-3-[methyl(3-phenoxypropyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B1668511.png)

